![molecular formula C8H5BrN2O2 B6267656 4-溴-1H-吡咯并[2,3-b]吡啶-2-羧酸 CAS No. 1234616-71-7](/img/no-structure.png)

4-溴-1H-吡咯并[2,3-b]吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

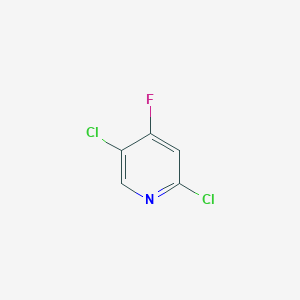

“4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1000340-36-2 . It has a molecular weight of 241.04 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is represented by the linear formula C8H5BrN2O2 . The InChI Code for this compound is 1S/C8H5BrN2O2/c9-5-1-2-10-7-6 (5)4 (3-11-7)8 (12)13/h1-3H, (H,10,11) (H,12,13) .Physical And Chemical Properties Analysis

“4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 241.04 .科学研究应用

Fibroblast Growth Factor Receptor Inhibitors

1H-pyrrolo[2,3-b]pyridine derivatives, which include “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This suggests potential applications in the treatment of breast cancer .

Inhibition of Cell Migration and Invasion

Apart from inhibiting cell proliferation, 1H-pyrrolo[2,3-b]pyridine derivatives have also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells .

Anticancer and Anti-arthritic Drug Development

Pyrrolo[3,2-c]pyridine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, have shown inhibitory effects against FMS kinase . This makes them promising candidates for the development of anticancer and antiarthritic drugs .

Antiviral and Anticancer Drug Design

Fused pyridine derivatives, including 1H-pyrrolo[2,3-b]pyridine, are of increasing interest in drug design due to their structural similarity with DNA bases such as adenine and guanine . This key factor explains their effectiveness, especially in antiviral and anticancer drugs .

Antibacterial, Antifungal, Anti-inflammatory, and Antimalarial Activities

Apart from antiviral and anticancer applications, fused pyridine derivatives are also found in the structures of substances with antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Improvement of Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity

The incorporation of fused pyridine derivatives into compounds can positively contribute to their solubility, polarity, lipophilicity, and hydrogen bonding capacity properties . This makes them advantageous in the design of more effective drugs .

Antihypertensive and Antimicrobial Activities

Furopyridine derivatives, which are structurally similar to 1H-pyrrolo[2,3-b]pyridine, are frequently used in the chemical structure of compounds possessing various bioactivities such as antihypertensive and antimicrobial .

作用机制

Target of Action

The primary target of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting the FGFR, the compound disrupts these pathways, potentially leading to a decrease in tumor growth .

Pharmacokinetics

Its low molecular weight suggests that it may have beneficial adme properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment .

Action Environment

The action of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of fibroblast growth factors in the environment can affect the compound’s ability to bind to and inhibit FGFR . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature

安全和危害

The safety information available for “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The study of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, is a promising area of research, particularly in the field of cancer therapy . These compounds’ potent activities against FGFR1, 2, and 3 suggest they could be beneficial in the treatment of various types of tumors .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the conversion of a pyrrole derivative to the desired product through a series of reactions.", "Starting Materials": [ "2,3-dichloropyridine", "ethyl 2-oxo-4-phenylbutyrate", "sodium hydride", "bromine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-3-chloropyridine by reacting 2,3-dichloropyridine with bromine in acetic acid.", "Step 2: Synthesis of ethyl 2-bromo-3-chloropyridine-4-carboxylate by reacting 2-bromo-3-chloropyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-bromo-3-chloropyridine-4-carboxylic acid by hydrolyzing ethyl 2-bromo-3-chloropyridine-4-carboxylate with sodium hydroxide.", "Step 4: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid by reacting ethyl 2-bromo-3-chloropyridine-4-carboxylic acid with hydrochloric acid and sodium bicarbonate in water and extracting the product with ethyl acetate." ] } | |

CAS 编号 |

1234616-71-7 |

产品名称 |

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |

分子式 |

C8H5BrN2O2 |

分子量 |

241 |

纯度 |

85 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。